Physicochemical Properties of Fmoc-L-Norleucine: A Technical Guide
Physicochemical Properties of Fmoc-L-Norleucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-norleucine is a pivotal amino acid derivative utilized extensively in the realms of peptide synthesis and drug development.[1][2] As a non-proteinogenic amino acid, norleucine serves as a valuable surrogate for methionine, offering enhanced stability against oxidation, a critical attribute in the design of robust peptide-based therapeutics.[1] The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is central to its application in solid-phase peptide synthesis (SPPS), enabling a strategy of orthogonal protection and deprotection that facilitates the assembly of complex peptide chains with high fidelity.[1] This guide provides an in-depth overview of the core physicochemical properties of Fmoc-L-norleucine, along with detailed experimental protocols and a workflow for its application in peptide synthesis.
Core Physicochemical Properties
The fundamental physicochemical characteristics of Fmoc-L-norleucine are summarized in the table below, providing a comprehensive reference for laboratory applications.
| Property | Value | References |
| Molecular Formula | C₂₁H₂₃NO₄ | [2][3] |
| Molecular Weight | 353.42 g/mol | [2][3] |
| Appearance | White to off-white powder/crystalline solid | [2][4] |
| Melting Point | 140 - 146 °C | [2] |
| Optical Rotation | [α]D²⁰ = -20 ± 2° (c=1 in DMF) | [2] |
| Purity | ≥98% (Assay/HPLC) | [2][5] |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, Chloroform, Dichloromethane, and Ethyl Acetate. Sparingly soluble in aqueous buffers. A related compound, Fmoc-L-leucine, is reported to be soluble in ethanol, DMSO, and DMF at approximately 30 mg/mL and has a solubility of about 0.5 mg/mL in a 1:1 solution of ethanol:PBS (pH 7.2). | [4] |
| Storage Conditions | Store at 0 - 8 °C in a cool, dark, and dry place. | [2] |
Spectroscopic Data
While readily available experimental spectra for Fmoc-L-Norleucine are limited in the public domain, some data can be inferred or has been computationally predicted.
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¹³C NMR: Computed chemical shift data is available from some databases, which can be used as a reference for spectral analysis.[6]
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Infrared (IR): The IR spectrum is expected to show characteristic peaks for the functional groups present, including the amide, carboxylic acid, and the fluorenyl group of the Fmoc protecting group. A supplier's analysis note indicates that the identity of the compound "passes test" by IR, suggesting a characteristic spectrum is used for quality control.[5]
Experimental Protocols
Determination of Melting Point
Objective: To determine the melting point range of Fmoc-L-Norleucine as an indicator of purity.
Methodology:
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Sample Preparation: A small amount of the crystalline Fmoc-L-Norleucine is finely ground and packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus is used.
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Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.
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Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point. For pure compounds, this range is typically narrow.
Assessment of Solubility
Objective: To qualitatively and semi-quantitatively assess the solubility of Fmoc-L-Norleucine in various solvents.
Methodology:
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Qualitative Assessment:
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To a series of test tubes, add a small, pre-weighed amount of Fmoc-L-Norleucine (e.g., 10 mg).
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To each tube, add a different solvent (e.g., water, DMF, DMSO, ethanol) in small increments (e.g., 0.1 mL) with vigorous vortexing after each addition.
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Observe for complete dissolution. The approximate solubility can be categorized as very soluble, soluble, sparingly soluble, or insoluble based on the volume of solvent required.
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Semi-Quantitative Assessment (based on Fmoc-L-Leucine data):
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Prepare a stock solution of Fmoc-L-Norleucine in a suitable organic solvent like ethanol.
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For solubility in a mixed buffer system, this stock solution can be diluted with an aqueous buffer (e.g., PBS pH 7.2) to determine the concentration at which precipitation occurs.
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Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-norleucine is a cornerstone building block in SPPS for the generation of custom peptides.[1][2] The general workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to a solid resin support.
Experimental Workflow: Solid-Phase Peptide Synthesis using Fmoc-L-Norleucine
The following diagram illustrates the key steps in a typical SPPS cycle involving the incorporation of an Fmoc-L-norleucine residue.
Role in Drug Development
The incorporation of non-proteinogenic amino acids like L-norleucine is a key strategy in modern drug design to enhance the therapeutic properties of peptides. Fmoc-L-norleucine plays a crucial role in this process at the synthesis stage.
Conclusion
Fmoc-L-norleucine is a well-characterized amino acid derivative with defined physicochemical properties that make it highly suitable for its primary application in solid-phase peptide synthesis. Its use allows for the introduction of norleucine into peptide sequences, a modification that can confer significant advantages in the development of novel peptide-based therapeutics, particularly in enhancing stability and bioactivity. The protocols and workflows described herein provide a foundational understanding for researchers and drug development professionals working with this important synthetic building block.
